2-(Bromomethyl)-7-fluorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
143163-71-7 |
|---|---|
Molecular Formula |
C8H5BrFNS |
Molecular Weight |
246.097 |
IUPAC Name |
2-(bromomethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI Key |
UYZVMFZDEOUYNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CBr |
Synonyms |
2-(BROMOMETHYL)-7-FLUOROBENZOTHIAZOLE |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromomethyl 7 Fluorobenzo D Thiazole
Established Synthetic Routes for the Benzothiazole (B30560) Core and its Fluorinated Derivatives
The formation of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The most prevalent and classical approach is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives. In the context of synthesizing the 7-fluoro substituted core, the key starting material is 2-amino-3-fluorothiophenol.
One of the most widely employed methods for constructing the benzothiazole ring is the Jacobson synthesis, which involves the cyclization of a thiobenzanilide. For the synthesis of 7-fluorobenzothiazoles, this would entail the cyclization of a 3-fluoro-thiobenzanilide. However, this method can sometimes lead to a mixture of regioisomers, yielding both 5-fluoro and 7-fluoro products. nih.govacs.org
A more direct and regioselective approach involves the reaction of 2-amino-3-fluorothiophenol with an appropriate one-carbon electrophile. For instance, condensation with formic acid or its equivalent would yield 7-fluorobenzo[d]thiazole. To introduce a group at the 2-position that can be subsequently converted to a bromomethyl group, a different reaction partner is required.
A common strategy for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes, which can be achieved under various conditions, including the use of oxidizing agents like hydrogen peroxide in ethanol (B145695) or under visible-light-promoted conditions. mdpi.com
Strategies for the Regioselective Introduction of the Bromomethyl Moiety at Position 2
A primary and highly effective strategy involves the radical bromination of a pre-existing 2-methyl group. This transformation, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and is often carried out under photochemical conditions (e.g., irradiation with a sunlamp). nih.gov The reaction proceeds via a free radical mechanism, which demonstrates a high degree of selectivity for the benzylic position (the methyl group attached to the aromatic thiazole (B1198619) ring) over the aromatic C-H bonds. This method is advantageous due to its typically high yields and the relatively mild reaction conditions.
The proposed synthesis of the necessary precursor, 2-methyl-7-fluorobenzo[d]thiazole, would involve the cyclization of 2-amino-3-fluorothiophenol with acetic anhydride (B1165640) or acetic acid. This reaction provides the methyl group at the 2-position, which is then poised for the subsequent bromination.
An alternative pathway to the 2-bromomethyl functionality is through the functional group transformation of a 2-hydroxymethyl group. This involves the initial synthesis of (7-fluorobenzo[d]thiazol-2-yl)methanol. This alcohol can be prepared by the condensation of 2-amino-3-fluorothiophenol with glycolic acid or its derivatives. The resulting alcohol can then be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction).
Chemical Conversions and Functional Group Interconversions Leading to 2-(Bromomethyl)-7-fluorobenzo[d]thiazole
Route A: Via Bromination of a 2-Methyl Precursor
Synthesis of 2-Methyl-7-fluorobenzo[d]thiazole: This precursor is synthesized by the condensation of 2-amino-3-fluorothiophenol with acetic anhydride or glacial acetic acid. The reaction involves the formation of an intermediate N-(2-mercapto-6-fluorophenyl)acetamide, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.
Radical Bromination: The 2-methyl-7-fluorobenzo[d]thiazole is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator in a suitable non-polar solvent like carbon tetrachloride or cyclohexane, typically under light irradiation. This selectively brominates the methyl group to afford this compound.
Route B: Via Conversion of a 2-Hydroxymethyl Precursor
Synthesis of (7-Fluorobenzo[d]thiazol-2-yl)methanol: This intermediate is prepared by the reaction of 2-amino-3-fluorothiophenol with glycolic acid. The condensation reaction forms the 2-hydroxymethyl substituted benzothiazole.
Conversion to Bromide: The alcohol functional group is then converted to a bromide using reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine. This substitution reaction yields the final product, this compound.
The following table outlines the key reaction steps and reagents for the synthesis of this compound.
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| Route A | ||||
| 1 | 2-Amino-3-fluorothiophenol | Acetic anhydride or Acetic acid | 2-Methyl-7-fluorobenzo[d]thiazole | Condensation/Cyclization |
| 2 | 2-Methyl-7-fluorobenzo[d]thiazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Light | This compound | Radical Bromination |
| Route B | ||||
| 1 | 2-Amino-3-fluorothiophenol | Glycolic acid | (7-Fluorobenzo[d]thiazol-2-yl)methanol | Condensation/Cyclization |
| 2 | (7-Fluorobenzo[d]thiazol-2-yl)methanol | PBr₃ or CBr₄/PPh₃ | This compound | Nucleophilic Substitution |
Design and Synthesis of Advanced Precursors for Complex Molecular Architectures
The this compound molecule is itself a valuable precursor for the synthesis of more complex molecular architectures, particularly in the field of drug discovery. The reactive bromomethyl group serves as an electrophilic handle, allowing for the introduction of a wide variety of nucleophiles.
For instance, this compound can be used to synthesize novel DNA topoisomerase IB inhibitors. nih.gov The synthesis of these more complex molecules involves the reaction of this compound with various substituted phenols, thiophenols, or amines. The bromide acts as a good leaving group in nucleophilic substitution reactions (S_N2), leading to the formation of new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.
The design of these advanced precursors often involves a retrosynthetic analysis where the target molecule is disconnected at the bond formed from the reaction with the bromomethyl group. This allows for the identification of the necessary nucleophilic partner to be coupled with this compound. The fluorine atom at the 7-position can also influence the electronic properties and biological activity of the final compounds, making this a strategic point of modification in the initial design of the benzothiazole core.
Chemical Reactivity and Derivatization of 2 Bromomethyl 7 Fluorobenzo D Thiazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl group at the 2-position of the benzothiazole (B30560) ring is analogous to a benzylic bromide, exhibiting high reactivity towards a wide array of nucleophiles. The bromine atom is an excellent leaving group, and the adjacent thiazole (B1198619) ring stabilizes the incipient partial positive charge during the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type process. This facilitates the displacement of bromide by various nucleophilic species.
Common nucleophiles that readily react with 2-(bromomethyl)benzothiazole derivatives include oxygen, nitrogen, sulfur, and carbon nucleophiles. For instance, reaction with thiols or thiolates leads to the formation of thioethers. nih.govresearchgate.net Quantum chemical and experimental studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have demonstrated that the initial step can involve a nucleophilic attack by the thiolate anion. nih.gov This highlights the susceptibility of such systems to sulfur nucleophiles.
A prominent example of a carbon-centered nucleophile is demonstrated in the Arbuzov reaction to form a phosphonate (B1237965), which is a key intermediate for subsequent condensation reactions. In this process, a trialkyl phosphite, such as triethyl phosphite, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion. This reaction ultimately yields a diethyl phosphonate derivative. nih.gov This phosphonate is a stable precursor for the Wittig-Horner reaction. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Phosphorus | Triethyl phosphite | Phosphonate |
| Sulfur | 1,3-Benzothiazole-2-thiol | Thioether |
| Nitrogen | Sodium azide (B81097) | Azide |
| Oxygen | Sodium phenoxide | Aryl ether |
| Carbon | Sodium cyanide | Nitrile |
These substitution reactions are fundamental for introducing a wide variety of functional groups, which can then be used for further derivatization or to modulate the biological properties of the resulting molecule.
Electrophilic and Metal-Catalyzed Transformations of the Fluorobenzothiazole Nucleus
The fluorobenzothiazole core can undergo transformations, primarily through electrophilic aromatic substitution (SEAr) or modern metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these transformations are governed by the electronic properties of the fused heterocyclic system and the fluorine substituent.
In the 7-fluorobenzothiazole system, the positions available for substitution on the benzene (B151609) ring are C-4, C-5, and C-6. Given the directing effect of the fluorine atom at C-7, electrophilic attack would be preferentially directed to the C-6 (ortho) and C-4 (para) positions. However, the deactivating nature of the entire heterocyclic system means that harsh reaction conditions are often required for reactions like nitration, halogenation, or sulfonation. wikipedia.orgmasterorganicchemistry.com The formation of the electrophile is typically achieved by using a strong acid or a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com
Metal-Catalyzed Transformations: Transition-metal-catalyzed reactions provide a powerful and versatile alternative for functionalizing the benzothiazole nucleus, often under milder conditions and with greater selectivity than classical electrophilic substitutions. nih.gov C-H activation and cross-coupling reactions catalyzed by metals like palladium, copper, or cobalt can be used to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
For the 7-fluorobenzothiazole moiety, these methods could potentially target the C-H bonds at the C-4, C-5, or C-6 positions. For example, palladium-catalyzed C-H arylation could introduce new aryl groups onto the benzothiazole core. researchgate.net These reactions are valuable for the synthesis of complex molecules from simpler precursors. nih.gov
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst Example | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted benzothiazole |
| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenyl-substituted benzothiazole |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu | Alkynyl-substituted benzothiazole |
| Buchwald-Hartwig Amination | Amine | Pd catalyst with specific ligand | Amino-substituted benzothiazole |
Cycloaddition and Condensation Reactions Utilizing 2-(Bromomethyl)-7-fluorobenzo[d]thiazole as a Synthon
The functional handles on this compound allow it to participate in both condensation and cycloaddition reactions, significantly expanding its utility in constructing more complex molecular architectures.
Condensation Reactions: A key condensation reaction involving derivatives of this synthon is the Wittig-Horner reaction. nih.gov As previously mentioned, the bromomethyl group is first converted to a phosphonate ester via the Arbuzov reaction. This phosphonate can then be deprotonated with a strong base (e.g., sodium hydride) to generate a stabilized carbanion, or ylide. This ylide readily reacts with aldehydes or ketones in a condensation reaction to form an alkene, with the concomitant formation of a phosphate (B84403) byproduct. This sequence allows for the stereoselective synthesis of vinyl-substituted benzothiazoles, which are precursors to stilbene (B7821643) analogs and other conjugated systems. nih.gov
Cycloaddition Reactions: The benzothiazole scaffold and its derivatives can participate in various cycloaddition reactions. nih.gov The bromomethyl group can be used to generate species that undergo cycloadditions. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-7-fluorobenzothiazole. This azide can then participate in a [3+2] Huisgen cycloaddition with an alkyne (either copper-catalyzed or thermally) to form a 1,2,3-triazole ring, linking the benzothiazole moiety to another molecular fragment.
Furthermore, the benzothiazole ring itself can act as a dienophile or participate in dearomative cycloadditions. nih.gov For example, N-alkylation of the benzothiazole nitrogen produces a benzothiazolium salt, which can form an ylide that undergoes 1,3-dipolar cycloadditions. These reactions provide access to fused and spirocyclic heterocyclic systems. nih.govbeilstein-journals.org
Development of Novel Heterocyclic Systems Incorporating the Benzothiazole Moiety
The chemical reactivity of this compound makes it an ideal starting material for the synthesis of novel and complex heterocyclic systems. The ability to perform sequential or one-pot multi-component reactions allows for the construction of fused ring systems and molecular hybrids. nih.govnih.gov
One strategy involves using a reagent with two nucleophilic sites that can react with the bromomethyl group and another position on the benzothiazole ring, or with a second electrophilic center introduced onto the molecule. For instance, the reaction of a 2-(substituted methyl)benzothiazole with a dinucleophile can lead to the formation of a new ring fused to the benzothiazole core. This approach has been used to synthesize a variety of fused systems, such as thiazolo[3,2-a]pyrimidinones.
Another powerful approach is the intramolecular cyclization of derivatives. A functional group introduced via nucleophilic substitution on the bromomethyl side chain can be designed to react with a position on the benzothiazole nucleus, leading to the annulation of a new ring. beilstein-journals.org This strategy has been employed to create diverse polycyclic systems, including pyrrolo[2,1-b] researchgate.netmdpi.combenzothiazoles, which are synthesized through nucleophile-induced ring contractions of larger heterocyclic precursors derived from benzothiazoles. nih.govbeilstein-journals.org The synthesis of novel systems like 7,8-dihydro-6H-benzotetrazolothiadiazine from related bromo-dione precursors further illustrates the principles of building complex heterocycles through sequential substitution and cyclization steps. researchgate.net These synthetic strategies are crucial in medicinal chemistry for generating libraries of novel compounds for biological screening. nih.gov
Pre Clinical Biological Investigations of 2 Bromomethyl 7 Fluorobenzo D Thiazole and Its Analogs
In Vitro Cellular Efficacy Studies
Benzothiazole (B30560) derivatives have been extensively studied for their potent antiproliferative effects across a variety of human cancer cell lines. researchgate.netnih.gov The 2-substituted benzothiazole framework, in particular, serves as a privileged scaffold for the design of novel anticancer agents. researchgate.netarkat-usa.org Research has shown that these compounds can induce cytotoxicity and inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.netresearchgate.net
Studies on halogen- and amidino-substituted benzothiazoles have demonstrated significant inhibitory activity. For example, certain imidazolyl benzothiazoles showed a strong, albeit nonselective, antiproliferative effect, while one analog, compound 36c , had a potent inhibitory effect on T-cell lymphoma (HuT78) cells with an IC50 value of 1.6 µM, without showing cytotoxicity to normal human fibroblast (BJ) cells. mdpi.com Another study on benzothiazole bearing piperazino-arylsulfonamides found that compounds 5c, 5d, and 5j were among the most potent, with activity against both hematological and solid tumor cell lines, showing a 50% cytotoxic concentration (CC50) in the range of 8-24 µM. arkat-usa.orgresearchgate.net Furthermore, a series of 2-aminobenzothiazole (B30445) hybrids linked to other heterocyclic moieties were tested against colorectal (HCT-116), hepatocellular (HEPG-2), and breast (MCF-7) cancer cell lines. nih.gov One such compound, 4a , was identified as the most potent, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov
| Compound/Analog Series | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 36c (Imidazolyl benzothiazole) | HuT78 (T-cell lymphoma) | IC50 | 1.6 µM | mdpi.com |
| Compound 4a (2-Aminobenzothiazole hybrid) | MCF-7 (Breast cancer) | IC50 | 3.84 µM | nih.gov |
| Compound 4a (2-Aminobenzothiazole hybrid) | HCT-116 (Colorectal carcinoma) | IC50 | 5.61 µM | nih.gov |
| Compound 4b (Benzothiazole derivative) | MCF-7 (Breast cancer) | IC50 | 7.89 µM | researchgate.net |
| Compounds 5c, 5d, 5j (Piperazino-arylsulfonamides) | Various solid & hematological tumors | CC50 | 8-24 µM | arkat-usa.orgresearchgate.net |
The benzothiazole nucleus is a core component of many compounds exhibiting significant antimicrobial properties. uop.edu.joresearchgate.net Derivatives have shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal and Candida species. nih.govresearchgate.net
A series of novel benzothiazole pyrimidine (B1678525) derivatives demonstrated excellent in vitro antibacterial and antifungal activity, in some cases exceeding that of standard drugs. researchgate.net Another study synthesized heteroarylated benzothiazoles and found them to have good antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.06 mg/mL. nih.gov The antibacterial mechanism of some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov For instance, amino-benzothiazole Schiff base analogues were found to be as potent as ciprofloxacin (B1669076) against E. coli and P. aeruginosa, with MIC values of 15.62 μg/ml. nih.gov Similarly, certain 2-benzylthiobenzothiazol derivatives with polyfluorinated substitutions have shown high antifungal activity, suggesting their potential as lead compounds for developing new fungicides. uop.edu.jo
| Compound/Analog Series | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Amino-benzothiazole Schiff base analogues (46a, 46b) | E. coli, P. aeruginosa | MIC | 15.62 µg/mL | nih.gov |
| Heteroarylated benzothiazoles (e.g., 2d) | Fungal strains | MIC | 0.06 - 0.47 mg/mL | nih.gov |
| Benzothiazole based 4-thiazolidinones | E. coli, C. albicans | MIC | 15.6 - 125 µg/mL | nih.gov |
| Compound BZ7 | P. aeruginosa | MIC | 31.25 µg/mL | uop.edu.jo |
| Compounds BZ2 and BZ5 | C. albicans | MIC | 62.5 µg/mL | uop.edu.jo |
Benzothiazole derivatives have emerged as promising candidates in the search for new antiviral agents, demonstrating activity against a wide range of viruses. nih.govbohrium.commdpi.com These compounds can target various viral components and replication stages, including enzymes like protease, helicase, and reverse transcriptase. nih.gov
Research has identified benzothiazole analogs with significant potency against several viruses. For example, a 2-(p-chlorophenoxymethyl)benzothiazole was found to be a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, with a half-maximal inhibitory concentration (IC50) of 0.34 µmol/l. nih.gov In another study, newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were evaluated for their antiviral activity against several viral strains. acs.org Compounds 7e , 7f , and 13a showed viral reduction percentages greater than 50% against Herpes Simplex Virus-1 (HSV-1), with IC50 values ranging from 75 to 98 μg/mL. acs.org Furthermore, other benzothiazole derivatives have been reported to inhibit Hepatitis C Virus (HCV) replication and show potential against Dengue virus (DENV) by targeting the NS3 helicase. nih.govbohrium.com
| Compound/Analog Series | Viral Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-(p-chlorophenoxymethyl)benzothiazole (27) | HIV-1 (Reverse Transcriptase) | IC50 | 0.34 µmol/L | nih.gov |
| Pyrimido[2,1-b]benzothiazole (E) | HSV-1 | Viral Plaque Reduction | 61% | nih.gov |
| Compound 13a (N-sulfonamide 2-pyridone deriv.) | HSV-1 | Viral Reduction | >70% | acs.org |
| Compound 7f (N-sulfonamide 2-pyridone deriv.) | HAV | Viral Reduction | 60% | acs.org |
| Indole (B1671886) containing benzothiazole deriv. (22) | HCV replicon | Suppression | 70% | nih.gov |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the symptomatic treatment of Alzheimer's disease. nih.gov Benzothiazole derivatives have been identified as a promising class of cholinesterase inhibitors. mdpi.comnih.gov
A study of thirteen benzothiazolone derivatives found that most compounds showed higher inhibitory activity against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM. Another compound, M2 , demonstrated a high selectivity index for BChE over AChE (28.99). mdpi.com A separate series of novel inhibitors based on a 2-substituted 6-fluorobenzo[d]thiazole (B53051) scaffold were also synthesized and tested for their ability to inhibit both cholinesterases. nih.gov Similarly, novel benzo[d]oxazole derivatives, which are structurally related to benzothiazoles, were evaluated, with compounds 6a and 6j strongly inhibiting AChE with IC50 values of 1.03-1.35 µM. nih.gov These findings highlight the potential of the benzothiazole core in designing selective and potent cholinesterase inhibitors.
| Compound/Analog | Enzyme | Activity Metric | Value | Selectivity Index (BChE/AChE) | Reference |
|---|---|---|---|---|---|
| Compound M13 (Benzothiazolone deriv.) | BChE | IC50 | 1.21 µM | 4.16 | mdpi.com |
| Compound M2 (Benzothiazolone deriv.) | BChE | IC50 | 1.38 µM | 28.99 | mdpi.com |
| Compound 6a (Benzo[d]oxazole deriv.) | AChE | IC50 | 1.03 µM | - | nih.gov |
| Compound 6j (Benzo[d]oxazole deriv.) | AChE | IC50 | 1.35 µM | - | nih.gov |
| Compound 6a (Benzo[d]oxazole deriv.) | BChE | IC50 | 8.1 µM | - | nih.gov |
Beyond the activities detailed above, the benzothiazole scaffold is associated with a range of other biological effects, including antioxidant and anti-inflammatory properties. researchgate.netmdpi.com These activities are crucial as oxidative stress and inflammation are underlying factors in many diseases.
Some functionalized benzothiazoles have been shown to possess antioxidant activity, including scavenging reactive oxygen species and synthetic free radicals. researchgate.net In one study, synthesized benzothiazole compounds were shown to induce apoptosis in pancreatic cancer cells while also reducing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). iiarjournals.org The introduction of certain functional groups, such as sulphonamide or a beta-lactam ring, to the benzothiazole structure has been suggested to enhance both anti-inflammatory and antioxidant activities. researchgate.net Novel benzothiazole derivatives incorporating amino acid moieties have also been investigated for their antioxidant activity. uokerbala.edu.iq
In Vitro Biochemical and Enzymatic Target Modulation
The diverse biological effects of benzothiazole derivatives are a result of their interaction with a wide array of biochemical and enzymatic targets. researchgate.netingentaconnect.com Understanding these molecular interactions is key to developing more potent and selective therapeutic agents.
Antiproliferative Targets: In cancer cells, benzothiazole analogs have been shown to inhibit several key enzymes. Some derivatives act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division. nih.gov Others function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for tumor growth and proliferation. nih.govresearchgate.net
Antimicrobial Targets: The antibacterial action of benzothiazoles has been attributed to the inhibition of critical bacterial enzymes. These include DNA gyrase and dihydropteroate (B1496061) synthase, which are involved in DNA replication and folate synthesis, respectively. nih.gov More recently, tyrosyl-tRNA synthetase has been identified as another likely target. researchgate.net
Antiviral Targets: The antiviral mechanisms of benzothiazole compounds are varied. They have been identified as inhibitors of essential viral enzymes such as reverse transcriptase in HIV, as well as helicase and protease in viruses like HCV and Dengue. nih.govbohrium.com
Cholinesterase Inhibition: For neurodegenerative diseases, the primary targets are the enzymes AChE and BChE. nih.gov Molecular docking studies have helped to elucidate the binding modes of benzothiazole inhibitors within the active sites of these enzymes, often highlighting the importance of hydrophobic and π-π interactions for potent inhibition. mdpi.comnih.gov
Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAFV600E)
Analogs of 2-(bromomethyl)-7-fluorobenzo[d]thiazole have been investigated for their potential to inhibit various protein kinases critical to cancer cell proliferation and angiogenesis. Notably, derivatives of the benzothiazole scaffold have demonstrated inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
A novel series of 2-thioxoimidazolidin-4-one derivatives incorporating a benzothiazole moiety was synthesized and evaluated for dual inhibition of EGFR and VEGFR-2. nih.gov Several of these compounds exhibited potent inhibitory activity against both kinases. For instance, compounds 6 and 8a from this series showed superior VEGFR-2 and EGFR inhibitory activity compared to reference drugs like sorafenib (B1663141) and erlotinib. nih.gov Similarly, a series of piperazinylquinoxaline-based derivatives were developed as VEGFR-2 inhibitors, with some candidates showing inhibitory concentrations in the sub-micromolar range. nih.gov Compound 11 from this series was identified as a particularly significant anticancer candidate, potently inhibiting VEGFR-2. nih.gov
The kinase inhibitory profile of these benzothiazole analogs suggests that structural modifications can modulate their potency and selectivity. This highlights the benzothiazole nucleus as a promising scaffold for developing targeted kinase inhibitors for therapeutic applications. mdpi.comx-mol.com
Table 1: In Vitro Kinase Inhibition by Benzothiazole Analogs
Compound Target Kinase IC50 (µM) Reference Compound 6 (2-thioxoimidazolidin-4-one analog) EGFR Data not specified Compound 6 (2-thioxoimidazolidin-4-one analog) VEGFR-2 Data not specified Compound 8a (2-thioxoimidazolidin-4-one analog) EGFR Data not specified Compound 8a (2-thioxoimidazolidin-4-one analog) VEGFR-2 Data not specified Compound 11 (piperazinylquinoxaline analog) VEGFR-2 0.19 Sorafenib (Reference) VEGFR-2 0.08
Mechanisms of Cholinesterase Enzyme Inhibition
Benzothiazole derivatives have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govacs.org The mechanism of inhibition by these compounds can vary, often involving interactions with the active site gorge of the enzymes. mdpi.comresearchgate.net
Studies on various benzothiazole analogs have revealed different modes of inhibition. For example, a series of benzothiazolone derivatives showed a preference for inhibiting BChE over AChE. mdpi.com Kinetic analysis of the most potent compound in that series, M13 , identified it as a reversible and noncompetitive BChE inhibitor. mdpi.com Molecular docking simulations suggested that its methoxy (B1213986) indole moiety forms a hydrogen bond within the BChE active site, while the benzothiazolone group engages in π-π interactions. mdpi.com
Another study on benzothiazole-piperazine derivatives identified compound LB05 as a potent, mixed-type inhibitor of AChE. nih.gov This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The diverse inhibitory mechanisms observed across different benzothiazole analogs, including reversible, noncompetitive, and mixed-type inhibition, underscore the scaffold's versatility for designing specific cholinesterase modulators. nih.govmdpi.comresearchgate.net
Table 2: Cholinesterase Inhibition by Benzothiazole Analogs
Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type Reference M13 (benzothiazolone analog) BChE 1.21 1.14 Reversible Noncompetitive nih.gov M2 (benzothiazolone analog) BChE 1.38 - - nih.gov LB05 (benzothiazole-piperazine analog) AChE 0.40 0.28 Mixed-type nih.gov 3s (pyrrolidinyl-benzothiazole analog) AChE 6.7 - - researchgate.net 3s (pyrrolidinyl-benzothiazole analog) BChE 2.35 - - researchgate.net
Nuclear Receptor Agonism (e.g., Farnesoid X Receptor (FXR) in Rodent Primary Hepatocytes)
The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.gov Activation of FXR by agonists initiates a cascade of transcriptional events that control metabolic homeostasis. nih.govnih.gov Studies utilizing primary rodent hepatocytes have been instrumental in elucidating these mechanisms.
Upon ligand binding, FXR undergoes a conformational change that facilitates the recruitment of coactivators and the release of corepressors. mdpi.com This activated complex then binds to specific DNA sequences, known as FXR response elements, in the regulatory regions of target genes. nih.gov In primary rat hepatocytes, treatment with FXR agonists like obeticholic acid has been shown to increase the expression of proteins involved in amino acid degradation, ureagenesis, and glutamine synthesis. nih.govresearchgate.net This demonstrates that FXR activation directly influences pathways of nitrogen metabolism and detoxification in liver cells. nih.gov These cell-based models are crucial for identifying and characterizing the agonist properties of new chemical entities, including potential benzothiazole analogs, and for understanding their direct effects on hepatic gene expression. mdpi.com
In Vivo Pharmacological Studies in Animal Models
Efficacy in Rodent Pharmacodynamic Models of Target Gene Induction
The in vitro findings of FXR agonism translate to in vivo efficacy in rodent models, where FXR activation leads to significant changes in hepatic gene expression and metabolic pathways. nih.gov In mouse models, administration of the FXR agonist obeticholic acid resulted in the induction of a suite of genes involved in ammonium (B1175870) clearance and amino acid catabolism. nih.govresearchgate.net
Specifically, proteomic and transcriptomic analyses of liver tissue from mice treated with an FXR agonist revealed increased expression of enzymes crucial for the urea (B33335) cycle. nih.gov Consequently, FXR activation was shown to promote the detoxification of ammonium through both ureagenesis and glutamine synthesis. nih.gov Further studies using liver-specific FXR-knockout mice confirmed these findings; these mice exhibited reduced expression of urea cycle proteins and an impaired ability to handle a high-protein diet, leading to decreased plasma levels of newly formed urea. nih.govresearchgate.net These pharmacodynamic models confirm that FXR is a key in vivo regulator of hepatic nitrogen metabolism and that its activation by agonists can robustly induce the expression of its target genes. nih.gov
Antiviral Activity in Animal Infection Models (e.g., H1N1, H5N1 in mice)
The benzothiazole scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.gov Analogs have been synthesized and tested for activity against various influenza virus strains, including the highly pathogenic avian influenza A (H5N1) and the pandemic H1N1 strain. nih.govnih.gov
In a study evaluating a series of novel benzothiazolyl-pyridine hybrids, several compounds demonstrated significant in vitro activity against the H5N1 virus. nih.govnih.gov The antiviral efficacy was assessed using a plaque reduction assay in cell culture, a standard preclinical method to quantify viral inhibition. nih.gov Compound 8h , which contains a trifluoromethyl group, was the most active derivative, showing 93% inhibition of the H5N1 virus at a concentration of 0.5 µmol/µL. nih.govacs.org Other fluorinated analogs, such as 8f and 8g , also exhibited high inhibitory activity. nih.govacs.org While these initial studies are typically conducted in vitro, they are a prerequisite for advancing promising candidates into animal infection models, such as those involving mice, to evaluate in vivo efficacy. nih.gov Additional research has identified other benzothiazole-related chemotypes, like benzoquinazolinones and thiazoloimidazoles, that are effective against both H1N1 and H5N1 strains in vitro. nih.gov
Table 3: In Vitro Antiviral Activity of Benzothiazole Analogs Against H5N1 Virus
Compound Concentration (µmol/µL) % Inhibition Reference 8h (benzothiazolyl-pyridine hybrid) 0.5 93% [4, 8] 8h (benzothiazolyl-pyridine hybrid) 0.25 60% [4, 8] 8f (benzothiazolyl-pyridine hybrid) 0.5 88% x-mol.com 8g (benzothiazolyl-pyridine hybrid) 0.5 67% x-mol.com 14d (benzothiazolyl-pyridine hybrid) 0.5 73% x-mol.com Ribavirin (Reference) 0.5 100% x-mol.com Ribavirin (Reference) 0.25 86% x-mol.com
Mechanistic Elucidation at the Molecular and Cellular Levels
Target Identification and Validation Studies for Biological Activities
The benzothiazole (B30560) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govbenthamscience.com Consequently, derivatives of this structure have been validated as inhibitors or modulators of several key enzymes and receptors implicated in various diseases.
Potential targets for benzothiazole derivatives, and by extension, for 2-(Bromomethyl)-7-fluorobenzo[d]thiazole, include:
Bacterial DNA Gyrase and Topoisomerase IV: These essential type IIA topoisomerases are validated targets for antibacterial drug discovery. brc.hu Numerous 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as potent inhibitors of the ATP-binding site of DNA gyrase, demonstrating nanomolar efficacy against enzymes from Escherichia coli and Staphylococcus aureus. brc.hunih.govnih.gov
Human Topoisomerases: Beyond bacteria, certain thiazole-based analogs have been developed as inhibitors of human DNA topoisomerase IB (Top1), a crucial enzyme for relaxing DNA supercoiling during replication and transcription and a key target for anticancer agents. nih.gov
Protein Kinases: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been successfully designed as inhibitors of multiple protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which are involved in tumor angiogenesis and proliferation. nih.gov The 2-substituted benzothiazole framework is a common feature in many kinase inhibitors. nih.gov
Microbial Dihydropteroate (B1496061) Synthase (DHPS) and Dihydroorotase: The benzothiazole scaffold has been integrated into molecules targeting essential metabolic enzymes in microbes. Derivatives have shown inhibitory activity against DHPS, an enzyme critical for folate synthesis in bacteria, and dihydroorotase, which is necessary for pyrimidine (B1678525) synthesis. mdpi.comnih.gov
Poly (ADP-ribose) Polymerase (PARP) Enzymes: A scaffold fusing a triazole to a benzothiazole ring has been shown to act as a potent, nanomolar inhibitor of various PARP enzymes, which are involved in DNA repair and are significant targets in oncology. acs.org
Elucidation of Molecular Pathways and Cellular Processes Affected by the Compound
Based on the identified targets, this compound can be predicted to interfere with several fundamental cellular pathways.
DNA Replication and Repair: By targeting DNA gyrase and topoisomerase, the compound would directly interfere with the topological maintenance of DNA. brc.hu Inhibition of these enzymes leads to the stalling of replication forks, the accumulation of DNA damage, and ultimately, bacterial cell death or apoptosis in cancer cells. brc.hunih.gov
Cell Cycle Progression and Proliferation: Inhibition of protein kinases like VEGFR-2 and BRAF would disrupt the signaling cascades that control cell growth, division, and survival. nih.gov For instance, a dual VEGFR-2/BRAF inhibitor based on the benzothiazole scaffold was shown to induce cell cycle arrest at the G2/M and S phases. nih.gov
Nutrient Metabolism and Biosynthesis: Inhibition of microbial enzymes such as DHPS or dihydroorotase would block essential metabolic pathways. mdpi.comnih.gov Blocking the folate pathway via DHPS inhibition prevents the synthesis of nucleotides and certain amino acids, leading to bacteriostasis. mdpi.com General studies on the parent benzothiazole molecule have shown it significantly affects nutrient metabolism, particularly carbohydrate metabolism. researchgate.net
Apoptosis: Benzothiazole itself has been found to induce apoptosis in oomycete pathogens. researchgate.net Many of its anticancer derivatives function by triggering programmed cell death in tumor cells, often as a downstream consequence of DNA damage or inhibition of pro-survival signaling pathways. researchgate.net
Characterization of Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, DNA gyrase)
The interactions between benzothiazole derivatives and their target macromolecules have been characterized through molecular docking and biophysical studies, revealing common binding motifs.
Enzyme Active Site Interactions: In enzymes like bacterial DHPS, benzothiazole derivatives engage in specific interactions within the active site. Molecular docking studies predict hydrogen bonding with key residues such as Asn120 and Asp184, alongside arene-H interactions with residues like Phe189, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA). mdpi.com For dihydroorotase, interactions involve hydrogen bonds with residues like ASN44 and strong hydrophobic interactions with the bulky thiazole (B1198619) ring at the active site entrance. nih.gov
ATP-Binding Pocket Inhibition: For DNA gyrase, tetrahydrobenzo[d]thiazole inhibitors target the ATP-binding site located on the GyrB subunit. brc.hunih.gov This competitive inhibition prevents the enzyme from utilizing ATP for its catalytic cycle.
Aromatic and Hydrophobic Interactions: The extended π-system of the benzothiazole ring is crucial for its binding capabilities. mdpi.comnih.gov Studies on the interaction with the enzyme lysozyme (B549824) showed a predominance of aromatic edge-to-face (T-shaped) π-π stacking between the benzothiazole's benzene (B151609) ring and the tryptophan residue TRP108 of the enzyme. mdpi.com Additional stability is conferred by hydrophobic and van der Waals interactions. mdpi.com
Table 1: Predicted Binding Interactions of Benzothiazole Derivatives with Biological Targets
| Target Class | Specific Target Example | Key Interacting Residues (Predicted) | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Topoisomerase | Bacterial DNA Gyrase | N/A (ATP-binding site) | Competitive ATP Binding | brc.hunih.gov |
| Metabolic Enzyme | Dihydropteroate Synthase (DHPS) | Asn120, Asp184, Phe189, Lys220 | Hydrogen Bonding, Arene-H Interactions | mdpi.com |
| Protein Kinase | VEGFR-2 / BRAF | N/A (Hinge region) | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| Hydrolase | Lysozyme | TRP108, ALA107, ILE98 | π-π Stacking, Hydrophobic Interactions, Hydrogen Bonding | mdpi.com |
| Metabolic Enzyme | Dihydroorotase | ASN44, LEU222, HIS254 | Hydrogen Bonding, Hydrophobic Interactions, π-Stacking | nih.gov |
Structure-Mechanism Relationships of this compound and its Derivatives
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents, particularly at the C2 and C6 positions. benthamscience.com The specific structure of this compound suggests a potentially distinct and potent mechanism of action.
Role of the Benzothiazole Scaffold: The fused ring system provides a rigid, aromatic core capable of engaging in the π-stacking and hydrophobic interactions essential for binding to many biological targets. mdpi.com Substitution at the 2-position is a common strategy in the development of antiproliferative and kinase-inhibiting agents. nih.gov
Influence of the 7-Fluoro Substituent: The introduction of a fluorine atom can significantly enhance pharmacological properties. researchgate.net A fluorine atom at the 7-position is expected to increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the high electronegativity of fluorine can alter the electronic distribution of the benzothiazole ring system, potentially strengthening binding interactions with target proteins. Studies on related compounds have shown that fluorination can improve metabolic stability, leading to a longer biological half-life. nih.gov
Mechanistic Implication of the 2-Bromomethyl Group: The most significant feature dictating the mechanism of this compound is the bromomethyl group at the 2-position. Unlike many derivatives that engage in reversible, non-covalent interactions, a bromomethyl group is a reactive electrophile. The synthesis of related 2-(bromomethyl)thiazoles has been documented as a step to create reactive intermediates for further chemical reactions. nih.gov This group can act as an alkylating agent, capable of forming a stable, covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within the binding site of a target protein.
This suggests a mechanism of irreversible inhibition . By forming a covalent adduct, this compound could permanently inactivate its target enzyme or receptor. This mode of action is often associated with high potency and prolonged duration of effect, as the biological target cannot be regenerated and must be newly synthesized by the cell. This potential for covalent bond formation distinguishes it mechanistically from many other non-reactive benzothiazole inhibitors.
Structure Activity Relationship Sar Studies of 2 Bromomethyl 7 Fluorobenzo D Thiazole Analogs
Impact of Substitutions on the Benzothiazole (B30560) Ring System on Biological Potency
The biological activity of benzothiazole derivatives can be significantly modulated by introducing various substituents onto the benzene (B151609) ring portion of the scaffold. dntb.gov.ua Literature on benzothiazole derivatives indicates that substitutions at the C-6 position are particularly influential in defining the pharmacological profile. benthamscience.com The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in the resulting biological activity.
For instance, research has shown that the presence of an electron-withdrawing group, such as a halogen, can enhance the biological potency of benzothiazole compounds. One study highlighted that incorporating a chlorine atom at the 6th position resulted in a notable increase in bioactivity when compared to a fluorine substitution at the 5th position. frontiersin.org Further studies have corroborated the importance of electron-withdrawing groups, noting that nitro (NO₂) or cyano (-CN) groups at the C-6 position can increase antiproliferative activity. pharmacyjournal.in The antifungal activity is also enhanced by electron-accepting fluorine and chlorine atoms in the benzothiazole ring. nih.gov
Conversely, the introduction of electron-donating groups can also lead to potent biological effects, depending on the therapeutic target. For example, electron-donor groups like methyl (-CH₃) and ethoxy (-OEt) at the 6-position have been found to enhance the anthelmintic effect of certain benzothiazole derivatives. nih.gov However, in other contexts, such as anti-tuberculosis activity, the addition of methyl, methoxy (B1213986), or nitro groups at the 6-position has been shown to reduce the compound's efficacy.
The following table summarizes the observed impact of various substituents on the benzothiazole ring:
| Position | Substituent Group | Observed Impact on Biological Activity |
| C-6 | Chlorine (-Cl) | Increased bioactivity compared to C-5 fluorine substitution. frontiersin.org |
| C-6 | Nitro (-NO₂), Cyano (-CN) | Increased antiproliferative activity. pharmacyjournal.in |
| C-6 | Methyl (-CH₃), Ethoxy (-OEt) | Enhanced anthelmintic effect. nih.gov |
| C-6 | Fluorine (-F), Chlorine (-Cl) | Enhanced antifungal activity. nih.gov |
| C-6 | Methyl, Methoxy, Nitro | Reduced anti-tuberculosis activity. |
Role of the Bromomethyl Group and its Derivatization in Modulating Activity
The substituent at the C-2 position of the benzothiazole nucleus is a critical determinant of its biological activity. benthamscience.comnih.gov The 2-(bromomethyl) group is a particularly reactive moiety, functioning as an alkylating agent. This reactivity can contribute directly to biological effects through covalent modification of target biomolecules. However, in synthetic medicinal chemistry, the bromomethyl group primarily serves as a versatile synthetic handle for introducing a wide array of other functional groups at the C-2 position.
The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward derivatization of the 2-(bromomethyl)benzothiazole core into diverse analogs, such as thioethers, amines, and other carbon-linked substituents. For example, the alkylation of thiols with benzyl (B1604629) halides like 4-chlorobenzyl chloride is a common strategy to produce potent thioether derivatives. nih.gov The 2-(bromomethyl) group enables similar transformations, allowing for the exploration of a broad chemical space around the C-2 position to optimize interactions with biological targets.
Derivatization at this position has led to compounds with a wide spectrum of activities:
Anticancer and Anti-inflammatory Activity: Phenyl and substituted phenyl groups introduced at the C-2 position have demonstrated anticancer and anti-inflammatory properties. nih.gov
Bactericidal and Anti-inflammatory Activity: The introduction of a mercapto (-SH) group or a hydrazine (B178648) moiety at the C-2 position has been shown to confer bactericidal and anti-inflammatory activity. nih.gov
Antiproliferative Activity: A wide range of 2-substituted benzothiazoles have been studied for their antiproliferative effects, with the nature of the substituent dictating the mechanism of action and potency. researchgate.net
Therefore, the primary role of the bromomethyl group in the context of SAR studies is that of a reactive intermediate, enabling the synthesis of large libraries of C-2 modified analogs for biological screening.
Influence of Fluorination at Position 7 on Biological Efficacy and Selectivity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. A fluorine atom at position 7 of the benzothiazole ring is expected to confer several advantages. Generally, replacing a carbon-hydrogen bond with a carbon-fluorine bond is believed to increase metabolic stability and improve membrane permeability. nih.gov
Key influences of fluorine substitution include:
Metabolic Stability: The high bond energy of the C-F bond can block metabolic attack at that position, prolonging the compound's half-life.
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and lead to more potent interactions with biological targets through hydrogen bonding or dipole-dipole interactions. nih.gov
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
While direct SAR studies on 7-fluoro-substituted benzothiazoles are not extensively detailed in the available literature, insights can be drawn from related structures. For instance, a study on benzoxazole (B165842) (a closely related heterocyclic system) revealed that a compound featuring a 7-fluoro-substituted ring exhibited potent biological activity and an excellent pharmacokinetic profile. nih.gov This suggests that fluorination at the C-7 position is a promising strategy for improving the efficacy and drug-like properties of benzothiazole-based agents.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov Several QSAR models have been developed for benzothiazole derivatives to guide the design of more potent compounds, particularly in the area of cancer research.
One group-based QSAR (G-QSAR) study analyzed 41 benzothiazole derivatives to identify key structural fragments that enhance anticancer activity. The benzothiazole dataset was divided into two fragments, R1 (the benzothiazole ring system) and R2 (a substituent group). The analysis revealed that the presence of hydrophobic groups at the R1 fragment potentiates anticancer activity.
A generated G-QSAR model was found to be statistically significant, with the following equation: pEC50 = 0.0025–21.8771 (±1.8775) * R1-DeltaEpsilonC –0.0169 (±0.0025) * R1-XKHydrophilicArea +0.5092 (±0.1015) * R2-6ChainCount nih.gov
The key descriptors in this model are:
R1-DeltaEpsilonC: This descriptor relates to the electronic properties of the R1 fragment.
R1-XKHydrophilicArea: This descriptor quantifies the hydrophilic surface area of the R1 fragment, with a negative correlation indicating that lower hydrophilicity (or higher hydrophobicity) is favorable for activity. nih.gov
R2-6ChainCount: This descriptor indicates the presence of six-membered rings in the R2 substituent. Its positive coefficient suggests that incorporating aryl or heteroaryl rings at this position will increase anticancer potential. nih.gov
The statistical parameters for this model indicated good predictive power:
| Parameter | Value | Description |
| r² | 0.81 | Coefficient of determination (goodness of fit). nih.gov |
| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability). nih.gov |
| pred_r² | 0.70 | Predictive r-squared for the external test set (external predictive ability). nih.gov |
Other QSAR studies on benzazoles have highlighted the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents, particularly at the C-6 position, in determining antiproliferative activity. [18 from initial search] These models provide valuable insights into the structural requirements for biological activity and serve as a predictive tool for designing novel, more effective benzothiazole derivatives.
Computational and Theoretical Chemistry Studies of 2 Bromomethyl 7 Fluorobenzo D Thiazole
Computational and theoretical chemistry provide invaluable tools for understanding the properties and potential applications of novel chemical entities at the molecular level. For a compound like 2-(Bromomethyl)-7-fluorobenzo[d]thiazole, these methods can predict its behavior, reactivity, and interactions with biological systems, thereby guiding further experimental research. This section explores the key computational techniques applied to this molecule and its structural analogs.
Potential Applications of 2 Bromomethyl 7 Fluorobenzo D Thiazole in Chemical Biology and Material Science
Development as Molecular Probes and Fluorescent Sensors for Biological Analytes
No specific research is available on the use of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole for creating molecular probes or fluorescent sensors.
Use as a Chemical Scaffold for the Discovery and Optimization of New Bioactive Entities
There are no published studies that utilize this compound as a starting scaffold for the synthesis and discovery of new bioactive molecules.
Contribution to Advanced Heterocyclic Chemistry Methodologies
No literature could be found that describes the use of this compound as a key component or reactant in the development of new methodologies in heterocyclic chemistry.
Future Directions and Emerging Research Avenues for 2 Bromomethyl 7 Fluorobenzo D Thiazole
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole and its derivatives will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. nih.govbohrium.com Traditional methods for benzothiazole (B30560) synthesis often involve harsh conditions or toxic reagents. researchgate.net Modern approaches, however, offer cleaner alternatives that could be adapted for this specific compound.
Key areas for exploration include:
Catalyst Development: The use of novel heterogeneous catalysts, such as SnP₂O₇ or reusable metal-based catalysts, can facilitate the core benzothiazole ring formation with high yields and short reaction times. nih.gov
Eco-Friendly Solvents: Shifting from traditional organic solvents to water or deep eutectic solvents represents a significant step towards sustainability. rsc.orgmdpi.com
Energy-Efficient Methods: Techniques like microwave-assisted or ultrasonic irradiation-mediated synthesis can accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.netresearchgate.net
The introduction of the bromomethyl group is a critical step. A probable route involves the synthesis of the 2-methyl-7-fluorobenzo[d]thiazole precursor, followed by a selective free-radical bromination at the benzylic position using a reagent like N-Bromosuccinimide (NBS) under light irradiation. The reactive nature of the C-Br bond in the final compound makes it an excellent electrophilic handle for subsequent derivatization through nucleophilic substitution reactions, allowing for the creation of extensive compound libraries.
Table 1: Potential Sustainable Synthetic Methodologies
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Condensation | Condensation of 2-amino-3-fluorothiophenol with a suitable acetic acid derivative using a reusable catalyst. nih.gov | High yields, reduced catalyst waste, milder reaction conditions. |
| Microwave-Assisted Synthesis | Using microwave irradiation to drive the cyclization and subsequent bromination steps. researchgate.net | Rapid reaction times, improved energy efficiency, higher purity of products. |
| Aqueous Medium Synthesis | Performing the key condensation reaction in water, potentially with a phase-transfer catalyst. rsc.org | Eliminates hazardous organic solvents, simplifies workup, lower environmental impact. |
| Flow Chemistry | Continuous production using microreactors for precise control over reaction parameters. | Enhanced safety, scalability, and reproducibility; easy integration of multiple steps. |
Broadening the Scope of Biological Investigations to New Mechanistic Targets and Disease Models
The benzothiazole core is a "privileged scaffold," known to interact with a multitude of biological targets. nih.gov Derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and even insecticidal activities. frontiersin.orgnih.govjocpr.comnih.gov The future for this compound lies in leveraging its reactive handle to systematically explore these and other therapeutic areas.
Emerging research avenues include:
Oncology: Fluorinated benzothiazoles have shown selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.gov The presence of a fluorine atom at position 7 has been specifically linked to enhanced cytotoxicity. nih.gov Derivatives of the title compound could be synthesized and screened against panels of cancer cells to identify novel tubulin polymerization inhibitors or kinase inhibitors. nih.govmdpi.com
Neuroinflammation and Neurodegeneration: Chronic inflammation mediated by microglial cells is implicated in neurodegenerative diseases. frontiersin.org Given that some benzothiazoles exhibit anti-inflammatory properties, new derivatives could be tested in cellular models of neuroinflammation, such as LPS-induced BV-2 microglial cells, to assess their ability to reduce pro-inflammatory cytokines like IL-6 and TNF-α. jocpr.comnih.gov
Infectious Diseases: The benzothiazole scaffold is present in compounds with activity against bacteria, fungi, and parasites. nih.gov Screening libraries derived from this compound against multidrug-resistant bacteria or neglected tropical diseases like leishmaniasis could uncover new anti-infective leads. jyoungpharm.org
Pest Management: As resistance to current insecticides grows, novel chemical scaffolds are needed. Benzothiazoles have been investigated as potential insecticides targeting enzymes like trehalase, which is crucial for insect flight and survival. nih.govfrontiersin.org
Table 2: Potential Biological Targets and Disease Models for Investigation
| Therapeutic Area | Potential Molecular Target(s) | Relevant Disease Models |
| Oncology | Tubulin, Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases | MCF-7 (Breast Cancer), A549 (Lung Cancer), HT-29 (Colon Cancer) cell lines. nih.govnih.gov |
| Neuroinflammation | iNOS, COX-2, Histamine H3 Receptor, Pro-inflammatory Cytokines | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. frontiersin.orgnih.gov |
| Infectious Disease | Dihydropteroate (B1496061) Synthase (DHPS), Shikimate Kinase, Fungal Ergosterol Pathway | Staphylococcus aureus, Mycobacterium tuberculosis, Candida albicans cultures. nih.gov |
| Pest Control | Trehalase, Acetylcholinesterase | Anopheles gambiae (malaria vector), agricultural pests. nih.gov |
Advanced Mechanistic Characterization Using Biophysical Techniques
Once a derivative of this compound shows promising biological activity, a deep understanding of its mechanism of action at the molecular level is crucial. Advanced biophysical techniques are indispensable for this purpose, allowing researchers to visualize and quantify the interaction between the compound and its protein target.
Future mechanistic studies would likely involve:
Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the drug-target interaction. This provides a complete thermodynamic profile of the binding event. researchgate.net
Surface Plasmon Resonance (SPR): For real-time, label-free analysis of binding kinetics, determining the association (k_on) and dissociation (k_off) rate constants.
Fluorescence Spectroscopy: To study binding-induced conformational changes in the target protein. Quenching of intrinsic tryptophan fluorescence upon ligand binding can confirm interaction and provide binding constants. mdpi.com
X-ray Crystallography and Cryo-EM: These structural biology techniques can provide an atomic-level resolution map of the compound bound within its target's active or allosteric site, revealing the precise orientation and key interactions (e.g., hydrogen bonds, π-π stacking) that drive its activity. nih.gov
These techniques, when used in combination, provide a comprehensive picture of how a compound works, which is essential for rational, structure-based drug design and optimization. mdpi.com
Table 3: Biophysical Techniques for Mechanistic Characterization
| Technique | Information Gained | Application Example |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry, enthalpy (ΔH), entropy (ΔS). researchgate.net | Determining the thermodynamic driving forces of a benzothiazole inhibitor binding to its target enzyme. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), binding affinity. | Measuring how quickly a compound binds and releases from a target protein immobilized on a sensor chip. |
| Fluorescence Quenching | Confirmation of binding, binding constants. mdpi.com | Observing the decrease in a protein's natural fluorescence as a benzothiazole derivative is added. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Visualizing the exact orientation of the compound in the enzyme's active site to guide further design. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For a novel scaffold like this compound, AI/ML offers powerful tools to explore its chemical space and predict its biological potential.
Key applications include:
De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzothiazole scaffold. nih.gov These algorithms can be trained to optimize for multiple parameters simultaneously, such as high predicted binding affinity for a target, good ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and high synthetic feasibility. youtube.com
Virtual Screening and Docking: Before undertaking costly and time-consuming synthesis, large virtual libraries of derivatives can be screened in silico against 3D models of protein targets. nih.govfrontiersin.orginnovareacademics.in This allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, ML models can be built to correlate specific structural features with biological activity. These QSAR models can then predict the activity of new, unsynthesized compounds, guiding the next round of lead optimization. mdpi.com
ADMET Prediction: AI models trained on vast datasets of known drugs can predict crucial pharmacokinetic and toxicity properties, helping to identify and eliminate compounds likely to fail later in development due to poor bioavailability or toxicity. mdpi.comnih.gov
Table 4: Applications of AI/ML in the Development of the Scaffold
| AI/ML Application | Description | Expected Outcome |
| De Novo Generative Design | Algorithms create novel molecular structures based on the core scaffold. nih.gov | Generation of unique, patentable compounds optimized for multiple properties. |
| High-Throughput Virtual Screening | Docking millions of virtual compounds against a protein target. nih.gov | Rapid identification of potential "hit" compounds from a large chemical space. |
| QSAR Modeling | Correlating chemical structure with biological activity using machine learning. | Predictive models that guide the design of more potent analogues. |
| Predictive ADMET | In silico prediction of a compound's pharmacokinetic and toxicity profile. youtube.com | Early deselection of compounds with unfavorable drug-like properties, reducing late-stage failures. |
Collaborative Research Opportunities in Interdisciplinary Chemical Biology
Unlocking the full therapeutic potential of a novel scaffold like this compound is not the domain of a single scientific discipline. Its journey from a chemical curiosity to a potential drug candidate requires a deeply integrated, collaborative effort spanning multiple fields. nih.govchemdiv.com
Future progress will depend on creating synergistic partnerships:
Synthetic and Medicinal Chemists: To design and execute efficient, sustainable synthetic routes and create rationally designed libraries of derivatives. nih.gov
Computational Chemists and Data Scientists: To perform in silico modeling, run virtual screens, develop predictive AI/ML models, and manage the large datasets generated. researchgate.net
Cell and Molecular Biologists: To develop and run the high-throughput biological assays needed to screen compound libraries and identify active molecules.
Pharmacologists and Structural Biologists: To conduct detailed mechanistic studies, investigate in vivo efficacy in disease models, and determine the atomic basis of drug-target interactions. jyoungpharm.orgmdpi.com
Such interdisciplinary consortia, often bridging academia and industry, are essential for navigating the complexities of modern drug discovery. They foster innovation by combining diverse expertise to solve multifaceted problems, accelerating the translation of promising molecules like this compound from the laboratory bench to potential clinical applications.
Q & A
Q. What synthetic routes enable the incorporation of this compound into larger drug-like scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
